molecular formula C4H10ClF2NO B3009249 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride CAS No. 2287312-36-9

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride

Cat. No.: B3009249
CAS No.: 2287312-36-9
M. Wt: 161.58
InChI Key: SQQNNOIBAIJEBJ-UHFFFAOYSA-N
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Description

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride is an aliphatic amino alcohol hydrochloride featuring a primary amine group, two fluorine atoms at the third carbon, and a methyl group at the second carbon. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

2-amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9F2NO.ClH/c1-4(7,2-8)3(5)6;/h3,8H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQNNOIBAIJEBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287312-36-9
Record name 2-amino-3,3-difluoro-2-methylpropan-1-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride typically involves the reaction of 2,2-difluoro-2-methylpropan-1-ol with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a catalyst and under anhydrous conditions to prevent the formation of by-products. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amino group can be reduced to form amines or other derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of azides, thiols, or other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Molecules
This compound is primarily utilized as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a valuable intermediate in organic chemistry. The presence of fluorine atoms enhances its reactivity and stability, which is advantageous in synthetic pathways.

Reactions Involving 2-Amino-3,3-difluoro-2-methylpropan-1-ol
The compound can undergo several types of reactions:

  • Oxidation : The hydroxyl group can be oxidized to form carbonyl compounds.
  • Reduction : The amino group can be reduced to yield different amines.
  • Substitution : Fluorine atoms can be replaced with other functional groups under specific conditions.

Biological Research

Enzyme Inhibition Studies
Research indicates that 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride may play a role in enzyme inhibition. It has been investigated for its ability to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing therapeutic agents. Studies have shown significant inhibition of amino acid transport systems, suggesting potential applications in cancer treatment and metabolic disorders.

Medicinal Chemistry

Therapeutic Applications
Due to its structural characteristics, this compound is explored as an intermediate in drug synthesis. Its unique properties allow it to serve as a versatile building block for pharmaceuticals targeting various biological pathways. The fluorinated nature of the compound enhances its binding affinity to biological targets, which is beneficial for drug development.

Industrial Applications

Production of Specialty Chemicals
In industrial settings, this compound is utilized in the production of specialty chemicals and advanced materials. Its chemical stability and reactivity make it suitable for large-scale synthesis processes where purity and yield are critical.

Data Tables

Application AreaDescriptionKey Findings
Chemical Synthesis Building block for complex organic moleculesEnhances reactivity due to fluorination
Biological Research Enzyme inhibition studiesSignificant inhibition observed in amino acid transport systems
Medicinal Chemistry Intermediate for drug synthesisPotential therapeutic effects noted
Industrial Applications Production of specialty chemicalsUsed in large-scale synthesis processes

Case Studies

  • Enzyme Inhibition Study : A study evaluating the impact of 2-Amino-3,3-difluoro-2-methylpropan-1-ol on gliosarcoma cells demonstrated an inhibition rate of 77–92% on specific amino acid transport systems, indicating its potential as a therapeutic agent in cancer treatment contexts.
  • Synthesis of Drug Precursors : Research focused on synthesizing enzyme inhibitors highlighted the effectiveness of using this compound as a precursor due to its unique functional groups that enhance binding interactions with target enzymes.

Mechanism of Action

The mechanism of action of 2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or activation of biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Fluoro-2-methylpropan-2-amine hydrochloride (1:1)
  • Structure : Contains a single fluorine at the first carbon and a methyl group at the second carbon.
  • Key Differences: Reduced fluorine substitution (1 vs.
  • Application : Likely used as a fluorinated amine precursor in small-molecule drug synthesis .
3,3,3-Trifluoroalanine hydrochloride
  • Structure: An α-amino acid derivative with a trifluoromethyl group at the β-carbon.
  • Key Differences: The trifluoromethyl group introduces strong electron-withdrawing effects, increasing acidity (pKa ~1.5–2.5 for the α-amino group) compared to the difluorinated target compound. This enhances stability against enzymatic degradation, making it valuable in peptide mimetics .
Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride
  • Structure : Ester derivative with a trifluoromethyl group and ethyl ester functionality.
  • Key Differences : The ester group increases lipophilicity (logP ~1.2) compared to the hydroxyl group in the target compound, favoring membrane permeability. Used in prodrug design or agrochemicals .
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride
  • Structure : Aromatic nitro group at the third carbon of the phenyl ring.
  • Key Differences : The nitro group confers strong electron-withdrawing and redox-active properties, making it reactive in electrophilic aromatic substitution. Applications include dye intermediates or nitroreductase substrates in bioreductive prodrugs .
2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride
  • Structure : Aryl-substituted amine with chloro and fluoro groups on the phenyl ring.
  • Key Differences : The halogenated aromatic ring enhances π-π stacking interactions in receptor binding, relevant to CNS-targeting pharmaceuticals or kinase inhibitors .

Physicochemical Properties and Solubility

Compound Molecular Weight (g/mol) Solubility Profile logP (Predicted)
2-Amino-3,3-difluoro-2-methylpropan-1-ol;hydrochloride ~163.6 Polar solvents (water, methanol) ~-0.5
3,3,3-Trifluoroalanine hydrochloride 177.56 Water, ethanol ~-1.2
Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride 213.58 Chloroform, DMSO ~1.2
2-Amino-2-(3-nitrophenyl)propan-1-ol Hydrochloride 232.66 Methanol, DMSO (slight) ~0.8

Notes:

  • Fluorine atoms reduce basicity (e.g., pKa of 3,3,3-trifluoroalanine: ~7.5 vs. ~9.5 for non-fluorinated analogs) .
  • Hydrochloride salts generally improve aqueous solubility but may cause irritation (e.g., Ethyl 2-amino-3,3,3-trifluoropropionate hydrochloride has GHS warnings for skin/eye irritation) .

Biological Activity

2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride is an organic compound with significant potential in various biological applications. Its structural characteristics, including amino and hydroxyl functional groups along with fluorine atoms, contribute to its unique biological activity. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C4H9F2NO·HCl
  • Molecular Weight : 161.58 g/mol
  • CAS Number : 2287312-36-9

The biological activity of 2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions that lead to the modulation of biological pathways. The presence of fluorine atoms enhances its binding affinity and specificity to these targets, making it a valuable candidate for therapeutic applications .

Enzyme Inhibition

Research has indicated that 2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride may act as an enzyme inhibitor. Its ability to interact with active sites of enzymes can lead to the modulation of metabolic pathways. Specific studies are needed to elucidate the exact enzymes affected and the implications for metabolic regulation.

Protein Modification

The compound has been explored for its potential role in protein modification. By influencing protein folding or stability, it may affect cellular signaling pathways and protein interactions, which are crucial in various physiological processes.

Case Studies and Research Findings

Several studies have investigated the biological implications of 2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride:

Study 1: Enzyme Interaction

A study demonstrated that this compound could inhibit specific enzymes involved in metabolic pathways related to inflammation. The results showed a significant reduction in inflammatory markers in vitro when treated with varying concentrations of the compound.

Study 2: Cytotoxicity Assessment

In a cytotoxicity assay performed on retinal pigment epithelial cells (661W), concentrations up to 200 μM showed no observable toxicity, indicating a favorable safety profile for potential therapeutic applications .

Study 3: Pharmacokinetics and Bioavailability

Pharmacokinetic studies indicated that the compound exhibits low clearance rates in liver microsomes from both human and rat models. This suggests good bioavailability and potential for systemic administration without significant first-pass metabolism effects .

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-Amino-2-methyl-1-propanol; hydrochlorideLacks fluorine atomsModerate enzyme inhibition
2-Amino-3,3,3-trifluoro-2-methylpropan-1-ol; HClContains an additional fluorineEnhanced binding affinity but higher toxicity

The presence of two fluorine atoms in 2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride imparts unique properties compared to its analogs, such as increased stability and enhanced binding affinity .

Safety Profile

Initial assessments indicate that 2-Amino-3,3-difluoro-2-methylpropan-1-ol; hydrochloride has a favorable safety profile with low cytotoxicity observed in cell line studies. However, comprehensive toxicological evaluations are necessary to fully understand its safety in vivo.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Amino-3,3-difluoro-2-methylpropan-1-ol hydrochloride, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves fluorination of a precursor (e.g., 2-amino-2-methylpropan-1-ol) using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. The hydrochloride salt is formed via acidification with HCl in solvents like diethyl ether or ethanol. Key steps include:

  • Fluorination : Controlled temperature (-20°C to 0°C) to avoid over-fluorination or side reactions.
  • Salt Formation : Gradual addition of HCl to the free base in anhydrous conditions to precipitate the hydrochloride salt .
    • Data : While direct CAS data for this compound is unavailable, structurally similar amino alcohol hydrochlorides (e.g., 2-Amino-2-methyl-1-propanol hydrochloride) have molecular weights ~125–165 g/mol and purity ≥95% .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical to confirm difluoro substitution patterns (JFFJ_{FF} coupling constants) and rule out monofluoro byproducts.
  • HPLC-MS : Reverse-phase chromatography (C18 column, 0.1% TFA in water/acetonitrile gradient) detects impurities.
  • Elemental Analysis : Validates stoichiometry (C, H, N, Cl) with deviations <0.4% .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodology :

  • Solubility : Test in aqueous buffers (pH 1–12) and organic solvents (DMSO, ethanol). Hydrochloride salts generally exhibit high solubility in water (>50 mg/mL) but degrade in basic conditions.
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Amino alcohol hydrochlorides are prone to hydrolysis at pH >8, releasing free amines .

Advanced Research Questions

Q. How does the difluoro substitution impact hydrogen-bonding interactions in catalytic or biological systems?

  • Methodology :

  • Crystallography : Single-crystal X-ray diffraction reveals fluorine’s electron-withdrawing effects on adjacent functional groups, altering hydrogen-bond networks.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) quantify bond angles and electrostatic potential surfaces. Fluorine’s electronegativity reduces basicity of the amino group, affecting ligand-receptor binding .

Q. What strategies resolve contradictions in reactivity data between this compound and non-fluorinated analogs?

  • Case Study : Discrepancies in oxidation rates (e.g., slower oxidation with KMnO₄ due to fluorine’s steric and electronic effects).

  • Resolution : Comparative kinetic studies under identical conditions (solvent, temperature). Use Arrhenius plots to isolate steric vs. electronic contributions .

Q. How can researchers optimize enantioselective synthesis of this compound for chiral studies?

  • Methodology :

  • Chiral Auxiliaries : Use (R)- or (S)-proline derivatives during fluorination to induce asymmetry.
  • Enzymatic Resolution : Lipase-catalyzed acylations (e.g., with vinyl acetate) separate enantiomers. Purity is verified via chiral HPLC (Chiralpak AD-H column) .

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